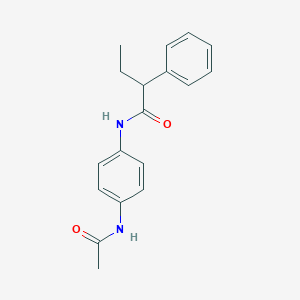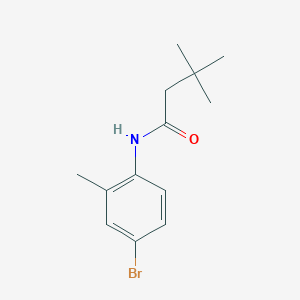![molecular formula C20H16Cl2N4O4S B297186 1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297186.png)
1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound with potential therapeutic applications. It is commonly referred to as "compound X" in scientific literature. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
作用機序
The mechanism of action of 1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and viruses. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have higher toxicity. However, one limitation is that the compound may not be effective in all types of cancer or viral infections. Further research is needed to determine its efficacy in different disease models.
将来の方向性
There are several future directions for research on 1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is its potential use in combination therapy with other compounds. Another area of interest is its potential use in treating other diseases, such as autoimmune disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on different cell types.
合成法
The synthesis of 1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves a multi-step process. The first step involves the reaction of 3,4-dichlorophenyl isocyanate with 2-furoylpiperazine to form an intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
1-(3,4-dichlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential therapeutic applications in various diseases. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied in vitro and in vivo for its efficacy in treating cancer, HIV, and other viral infections.
特性
分子式 |
C20H16Cl2N4O4S |
|---|---|
分子量 |
479.3 g/mol |
IUPAC名 |
(5E)-1-(3,4-dichlorophenyl)-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H16Cl2N4O4S/c21-14-4-3-12(10-15(14)22)26-18(28)13(17(27)23-20(26)31)11-24-5-7-25(8-6-24)19(29)16-2-1-9-30-16/h1-4,9-11H,5-8H2,(H,23,27,31)/b13-11+ |
InChIキー |
FLQNQVYNAWICNW-ACCUITESSA-N |
異性体SMILES |
C1CN(CCN1/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CO4 |
SMILES |
C1CN(CCN1C=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CO4 |
正規SMILES |
C1CN(CCN1C=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)
![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)




![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)

![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![6-hydroxy-5-[(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-pyridinyl)methyl]-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297123.png)
![5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297125.png)